Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and ester functionality allow for substitution reactions, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate stands out due to its isopropyl substitution, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an amino group at the 5-position and an ethyl ester group at the 3-position. Its molecular formula is C8H14N2O2 with a molecular weight of approximately 170.21 g/mol. The presence of the isopropyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds in the pyrazole class can modulate enzyme activity, particularly in kinases involved in cell cycle regulation and signal transduction pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be fully elucidated.
2. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects suggest possible applications in treating inflammatory diseases .
3. Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest at the G2/M phase .
Case Study 1: Inhibition of CDK16
A study focusing on pyrazole-based kinase inhibitors found that derivatives similar to this compound exhibited potent inhibition of CDK16, with an EC50 value as low as 33 nM. This inhibition was associated with a decrease in cell viability in a dose-dependent manner, indicating potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Comparative Analysis
Compound | Biological Activity | IC50/EC50 Values | Target |
---|---|---|---|
This compound | Antimicrobial, Anti-inflammatory, Anticancer | IC50: ~10 µM (cancer) | CDK16, COX |
Ethyl 3-amino-1H-pyrazole-5-carboxylate | Anticancer | EC50: ~33 nM | CDK16 |
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate | Antibacterial | IC50: ~15 µM | Bacterial cell wall synthesis |
Properties
IUPAC Name |
ethyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-8(10)12(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJLKADHSLYIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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